molecular formula C20H20Cl2N2O5 B11541211 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one

1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one

Cat. No.: B11541211
M. Wt: 439.3 g/mol
InChI Key: PEWZDDANXATMAJ-UHFFFAOYSA-N
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Description

1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an imidazolidinone ring, acetyl group, dichlorophenyl group, hydroxy group, and phenoxypropoxy moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.

    Attachment of the Acetyl Group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Hydroxy and Phenoxypropoxy Groups: The hydroxy group is introduced through a hydroxylation reaction, while the phenoxypropoxy group is added via an etherification reaction using phenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes from alcohols.

    Reduction: Formation of alcohols from ketones or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxypropoxy)imidazolidin-4-one
  • 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-phenoxypropoxy)imidazolidin-4-one
  • 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxypropoxy)imidazolidin-4-one

Uniqueness

1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and phenoxypropoxy groups distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H20Cl2N2O5

Molecular Weight

439.3 g/mol

IUPAC Name

1-acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one

InChI

InChI=1S/C20H20Cl2N2O5/c1-13(25)23-10-19(27)24(20(23)17-8-7-14(21)9-18(17)22)29-12-15(26)11-28-16-5-3-2-4-6-16/h2-9,15,20,26H,10-12H2,1H3

InChI Key

PEWZDDANXATMAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OCC(COC3=CC=CC=C3)O

Origin of Product

United States

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